REACTION_SMILES
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[CH3:10][C:11]([CH2:12][CH3:13])=[O:14].[CH3:15][CH2:16][OH:17].[NH:1]([NH2:2])[c:3]1[cH:4][c:5](=[O:9])[nH:6][cH:7][cH:8]1>>[NH:1]([N:2]=[C:11]([CH3:10])[CH2:12][CH3:13])[c:3]1[cH:4][c:5](=[O:9])[nH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NNc1cc[nH]c(=O)c1
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Name
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Type
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product
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Smiles
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CCC(C)=NNc1cc[nH]c(=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |